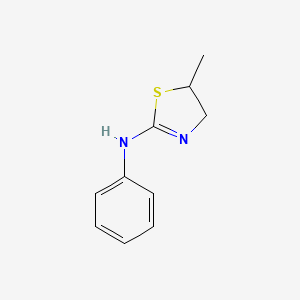![molecular formula C17H17N3O2 B2581457 7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 436087-73-9](/img/structure/B2581457.png)
7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one” is a heterocyclic compound with the molecular formula C17H17N3O . It has a molecular weight of 279.34 . The IUPAC name for this compound is 7-methyl-3-{[(3-pyridinylmethyl)amino]methyl}-2(1H)-quinolinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17N3O/c1-12-4-5-14-8-15(17(21)20-16(14)7-12)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) . This indicates that the compound has a quinoline core structure with a methoxy group at the 7th position and an amino-methyl group at the 3rd position linked to a pyridin-3-ylmethyl group .Physical And Chemical Properties Analysis
The compound “7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one” has a molecular weight of 279.34 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
The compound has been evaluated for its anti-neoplastic properties. In research conducted by Helissey et al. (1987), various quinolines, including derivatives of 7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, were synthesized and tested for cytotoxicity against L1210 cells. These compounds showed significant cytotoxic effects, indicating potential utility in cancer treatment (Helissey et al., 1987).
Antimicrobial Properties
Research has also focused on the antimicrobial activities of this compound. A study by El Mariah (2009) reported on the synthesis of novel quinoline derivatives and their subsequent evaluation for antimicrobial activity. This study highlights the potential of such compounds in combating microbial infections (El Mariah, 2009).
Radiotracer Development for PET Imaging
The compound's derivatives have been explored as radiotracers for imaging GABA receptors using positron emission tomography (PET). Moran et al. (2012) developed radiolabeled quinolines, demonstrating their potential for non-invasive imaging of GABA receptors in neurological studies (Moran et al., 2012).
Synthesis and Application in Chemical Research
There is also significant interest in the synthesis of such compounds for broader chemical applications. Studies like those by Vartale et al. (2013) and Tanjung et al. (2017) have explored the synthesis of various quinoline derivatives, including methods and potential applications in chemical research (Vartale et al., 2013), (Tanjung et al., 2017).
Exploration in Kinase Inhibition
Research by Degorce et al. (2016) delved into the use of 3-quinoline carboxamides as inhibitors of the ataxia telangiectasia mutated (ATM) kinase, highlighting the compound's potential role in targeting specific cellular processes relevant to disease treatment (Degorce et al., 2016).
Structural and Conformational Studies
Studies by Xiao et al. (1993) and Wei et al. (2005, 2006) have examined the structure and conformational aspects of quinoline derivatives. These studies are vital for understanding the chemical properties and potential applications of these compounds (Xiao et al., 1993), (Wei et al., 2005), (Wei et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-methoxy-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-5-4-13-7-14(17(21)20-16(13)8-15)11-19-10-12-3-2-6-18-9-12/h2-9,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZMBRGAOIARGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

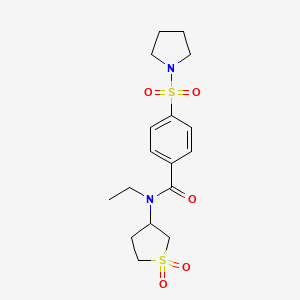
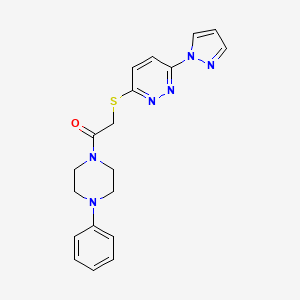
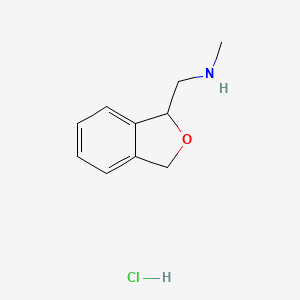
![3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2581381.png)
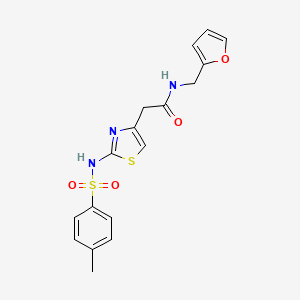

![1-[4-(Piperidine-4-carbonyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2581386.png)
![N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581387.png)
![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2581388.png)
![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581391.png)
![3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol](/img/structure/B2581392.png)
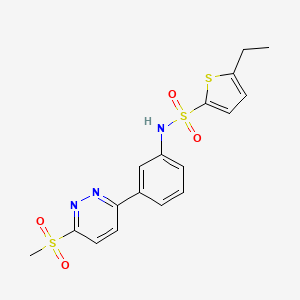
![3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2581396.png)
